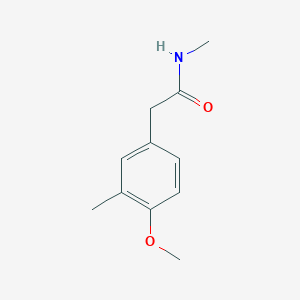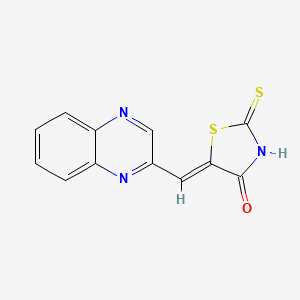![molecular formula C20H24N4O3 B5492406 2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5492406.png)
2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-pyridinylmethyl)acetamide is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention from the scientific community due to its potential therapeutic applications in various fields.
Applications De Recherche Scientifique
2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-pyridinylmethyl)acetamide has been studied extensively for its potential therapeutic applications. It has been reported to have antibacterial, antifungal, and antiviral properties. Additionally, this compound has been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Furthermore, this compound has been studied for its potential use in the treatment of neurological disorders, as it has been reported to have neuroprotective effects.
Mécanisme D'action
The mechanism of action of 2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-pyridinylmethyl)acetamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial growth. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-pyridinylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been reported to have antibacterial, antifungal, and antiviral properties, as well as neuroprotective effects. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-pyridinylmethyl)acetamide in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of certain enzymes. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of 2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-pyridinylmethyl)acetamide. One direction is the investigation of its potential use in the treatment of bacterial, fungal, and viral infections. Another direction is the study of its potential use in the treatment of neurological disorders. Additionally, further research is needed to understand the mechanism of action of this compound and to identify any potential side effects.
Méthodes De Synthèse
The synthesis of 2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-pyridinylmethyl)acetamide involves the reaction of 3-methoxybenzylamine, 3-pyridinecarboxaldehyde, and acetic anhydride in the presence of piperazine. The reaction takes place under reflux conditions, and the resulting compound is purified by recrystallization. This method has been reported to yield the desired compound in good yields and high purity.
Propriétés
IUPAC Name |
2-[1-[(3-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-27-17-6-2-4-15(10-17)14-24-9-8-22-20(26)18(24)11-19(25)23-13-16-5-3-7-21-12-16/h2-7,10,12,18H,8-9,11,13-14H2,1H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLQMYACDAWXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCNC(=O)C2CC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-pyridinylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5492330.png)

![3-{2-[2-(4-chlorophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5492336.png)
![2-(2-furyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5492344.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5492348.png)
![2-[(3,4-dichlorobenzyl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5492352.png)
![2-(methylthio)-7-(1-naphthyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5492356.png)




![N-(3-chloro-2-methylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5492401.png)
![5-[2-(3,4-dimethoxyphenyl)vinyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5492414.png)
![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylphenyl}-2-pyridinecarboxamide](/img/structure/B5492419.png)